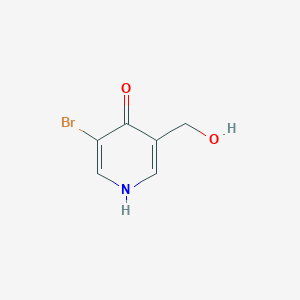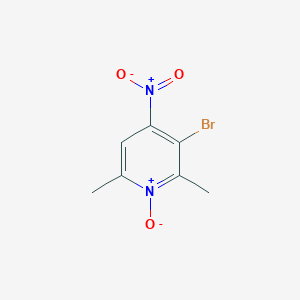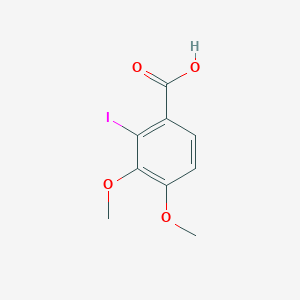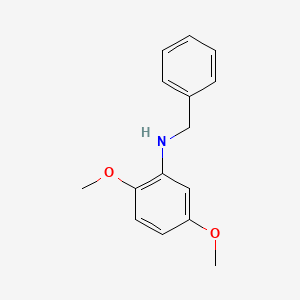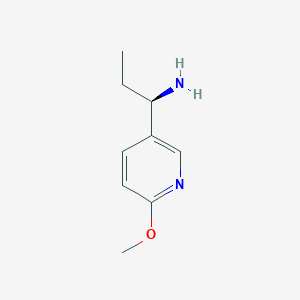
(R)-1-(6-Methoxypyridin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(6-Methoxypyridin-3-yl)propan-1-amine is a chiral compound with a pyridine ring substituted with a methoxy group at the 6-position and an amine group at the 1-position of the propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxypyridin-3-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent to introduce the propyl chain.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Methoxypyridin-3-yl)propan-1-amine may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors for efficient alkylation.
Enzymatic Resolution: Employing enzymes for chiral resolution to achieve high enantiomeric purity.
Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(6-Methoxypyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
®-1-(6-Methoxypyridin-3-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(6-Methoxypyridin-3-yl)propan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
6-Methoxypyridine: The parent compound without the propyl amine substitution.
Uniqueness
®-1-(6-Methoxypyridin-3-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1R)-1-(6-methoxypyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-8(10)7-4-5-9(12-2)11-6-7/h4-6,8H,3,10H2,1-2H3/t8-/m1/s1 |
Clave InChI |
QHQMNKOGFJRYTE-MRVPVSSYSA-N |
SMILES isomérico |
CC[C@H](C1=CN=C(C=C1)OC)N |
SMILES canónico |
CCC(C1=CN=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
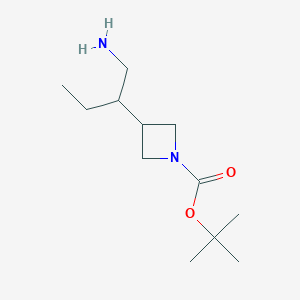
![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)

![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)

![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)

